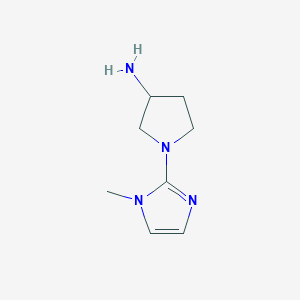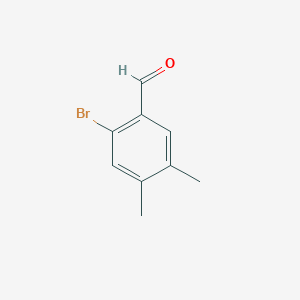
2-Bromo-4,5-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4,5-dimethylbenzaldehyde typically involves the bromination of 4,5-dimethylbenzaldehyde. One common method includes the use of bromine in a non-polar solvent, where the bromine is released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The reaction proceeds via electrophilic bromination of the aromatic ring, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using a one-pot method. This approach is advantageous due to its simplicity, cost-effectiveness, and high yield. The process involves the use of readily available raw materials and is designed to be safe and efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of fine chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dimethylbenzaldehyde involves its reactivity at the benzylic position and the aldehyde group. The bromine atom and the aldehyde group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,5-dimethylbenzaldehyde
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 4-Chloro-3,5-dimethylbenzaldehyde
Comparison: 2-Bromo-4,5-dimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and industrial applications due to its stability and reactivity profile .
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
NCGHYSLIMZSYQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



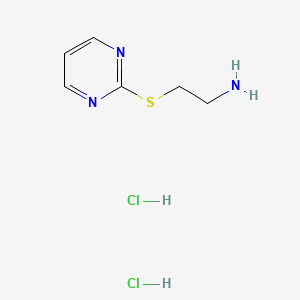
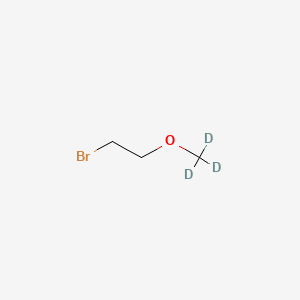
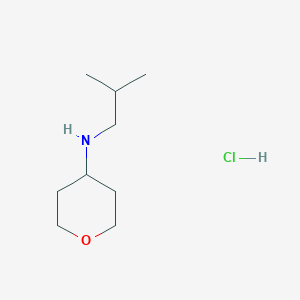
aminehydrochloride](/img/structure/B13519392.png)

![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)

![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)


![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
